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Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Documentation Hub

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  • Product: Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)
  • CAS: 110674-37-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-methylpyrrolo[1,2-a]pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold The fusion of pyrrole and pyrazine rings creates the pyrrolo[1,2-a]pyrazine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold

The fusion of pyrrole and pyrazine rings creates the pyrrolo[1,2-a]pyrazine scaffold, a privileged heterocyclic system that is a cornerstone of numerous natural products and synthetic drug molecules.[1][2][3] This bicyclic structure is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The 6-methyl substituted variant, 6-methylpyrrolo[1,2-a]pyrazine, serves as a valuable synthon and a target molecule for developing novel therapeutic agents. This guide provides an in-depth, field-proven methodology for its synthesis and a robust protocol for its comprehensive characterization, designed to ensure reproducibility and scientific validity.

Part 1: Synthesis of 6-methylpyrrolo[1,2-a]pyrazine via Pictet-Spengler Type Reaction

The construction of the pyrrolo[1,2-a]pyrazine core is efficiently achieved through a cascade reaction strategy that culminates in a Pictet-Spengler type cyclization.[1][7] This powerful ring-forming reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7] Our approach adapts this classic reaction, utilizing readily available starting materials—pyrrole-2-carboxaldehyde and 2-aminopropan-1-ol—to build the target molecule in a logical and efficient sequence.

Rationale for Synthetic Strategy

The chosen pathway hinges on the initial formation of a Schiff base (imine) between pyrrole-2-carboxaldehyde and 2-aminopropan-1-ol. A subsequent intramolecular cyclization is facilitated by the nucleophilic pyrrole ring attacking the electrophilic iminium ion, which is formed under acidic conditions.[1][7] The final step involves dehydration and aromatization to yield the stable bicyclic aromatic system. This method is advantageous due to its operational simplicity and the use of cost-effective starting materials.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of 6-methylpyrrolo[1,2-a]pyrazine.

G A Pyrrole-2-carboxaldehyde + 2-Aminopropan-1-ol B Intermediate Imine (Schiff Base) A->B Condensation (-H2O) C Iminium Ion (Protonated) B->C Acid Catalysis (H+) D Cyclized Intermediate (Tetrahydropyrrolopyrazine) C->D Intramolecular Electrophilic Attack (Pictet-Spengler Cyclization) E 6-methylpyrrolo[1,2-a]pyrazine (Final Product) D->E Dehydration & Aromatization (-H2O)

Caption: Mechanism of Pictet-Spengler type synthesis.

Detailed Experimental Protocol

Materials and Equipment:

  • Pyrrole-2-carboxaldehyde (98%)[8]

  • 2-Aminopropan-1-ol

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for elution)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dean-Stark apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add pyrrole-2-carboxaldehyde (1.0 eq), 2-aminopropan-1-ol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.2 M with respect to the pyrrole-2-carboxaldehyde.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the initial imine condensation will be removed azeotropically and collected in the Dean-Stark trap.

    • Causality Insight: The removal of water is crucial as it drives the equilibrium towards the formation of the imine intermediate, a self-validating step that ensures the reaction proceeds efficiently.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 6-methylpyrrolo[1,2-a]pyrazine.

Part 2: Characterization of 6-methylpyrrolo[1,2-a]pyrazine

Confirming the identity and purity of the synthesized compound is a critical, self-validating process. A combination of spectroscopic methods provides an unambiguous structural elucidation.

Characterization Workflow

The logical progression from initial purity assessment to definitive structural confirmation is outlined below.

G Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Column Column Chromatography (Purification) TLC->Column Pure Pure Compound Column->Pure NMR NMR Spectroscopy (¹H, ¹³C) - Structural Backbone Pure->NMR MS Mass Spectrometry - Molecular Weight - Formula Confirmation Pure->MS IR IR Spectroscopy - Functional Groups Pure->IR Final Confirmed Structure: 6-methylpyrrolo[1,2-a]pyrazine NMR->Final MS->Final IR->Final

Caption: Workflow for purification and characterization.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for 6-methylpyrrolo[1,2-a]pyrazine (Molecular Formula: C₈H₈N₂, Molecular Weight: 132.16 g/mol ).[9]

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons on both rings and a characteristic singlet for the methyl group.
¹³C NMR Resonances for all 8 carbon atoms, distinguishing between aromatic CH and quaternary carbons.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 132.
IR Spectroscopy Absorption bands for aromatic C-H stretching, C=C and C=N ring stretching.
Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expertise & Experience: The chemical shifts and coupling constants are highly diagnostic. The pyrrole and pyrazine ring protons will appear in the aromatic region (typically δ 6.5-8.5 ppm). The methyl group protons will appear as a sharp singlet in the upfield region (around δ 2.5 ppm).

  • Mass Spectrometry (MS):

    • Protocol: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

    • Trustworthiness: The primary validation is the observation of the molecular ion peak corresponding to the exact mass of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₈N₂).

  • Infrared (IR) Spectroscopy:

    • Protocol: Acquire the IR spectrum using either a KBr pellet method or by applying a thin film of the compound onto a salt plate (NaCl or KBr).

    • Expertise & Experience: While less definitive than NMR for detailed structure, IR is a rapid and inexpensive method to confirm the presence of the key functional features of the aromatic heterocyclic system. Expect to see C-H aromatic stretches (>3000 cm⁻¹) and characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.[10]

References

  • A simple and efficient synthesis of pyrrolo[1,2-a]pyrazine using Schiff base formation, intramolecular cyclization (or N-alkylation), and Pictet–Spengler type reaction (hetero-aromatisation). (2023). Letters in Organic Chemistry. [Link]

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. (2025). ResearchGate. [Link]

  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. PMC. [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (2021). PMC. [Link]

  • A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). (2016). Asian Journal of Pharmaceutics. [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Pyrrolo[1′,2′:1′,2′]Pyrazino-[6′,5′:4,5]Thieno[2,3-c]Pyridazine Derivatives and Related Pentacyclic Heterocycles. Scilit. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. [Link]

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. (1996). The Journal of Organic Chemistry. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]

  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]

  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Scientific.Net. [Link]

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. (2022). The Journal of Organic Chemistry. [Link]

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. [Link]

  • Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. (2021). Academic Journals. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. [Link]

  • 1-Methylpyrrolo[1,2-a]pyrazine. NIST WebBook. [Link]

  • Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). (2010). FooDB. [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). PMC. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Chemical structures of the main pyrrolo[1,2‐α]pyrazine cited in... ResearchGate. [Link]

  • 1-Methylpyrrolo(1,2-a)pyrazine (CAS 64608-59-9). Scent.vn. [Link]

  • Pyrrolo[1,2-a]pyrazine (C7H6N2). PubChemLite. [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals. [Link]

Sources

Exploratory

Technical Guide: Novel Synthetic Routes to 6-Methyl-pyrrolo[1,2-a]pyrazine

This is an in-depth technical guide on the synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine , designed for researchers in medicinal chemistry and process development. [1] Executive Summary & Structural Context 6-Methyl-pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine , designed for researchers in medicinal chemistry and process development.

[1]

Executive Summary & Structural Context

6-Methyl-pyrrolo[1,2-a]pyrazine represents a privileged bicyclic scaffold found in various bioactive marine alkaloids (e.g., Longamide B, Agelastatin analogues) and synthetic kinase inhibitors.[1] The pyrrolo[1,2-a]pyrazine core is characterized by a pyrrole ring fused to a pyrazine ring across the N1-C2 bond of the pyrrole and the N1-C2 bond of the pyrazine.[1]

This guide focuses on three distinct synthetic strategies ranging from robust classical annulation to modern transition-metal-catalyzed cascades.[1] The "6-methyl" substitution is critical for modulating lipophilicity and binding affinity in active pharmaceutical ingredients (APIs).[1]

Structural Numbering Convention

To ensure reproducibility, this guide utilizes the IUPAC numbering system consistent with recent literature (e.g., Cur. Org. Synth. 2020), where the bridgehead nitrogen is position 4 (or unnumbered bridgehead depending on nomenclature variant), but for synthetic clarity, we define the 6-position as the carbon on the pyrazine ring adjacent to the non-bridgehead nitrogen.

  • Target: 6-Methyl-pyrrolo[1,2-a]pyrazine[1][2][3]

  • Core Logic: Construction of the pyrazine ring onto a pre-functionalized pyrrole (Route A) vs. Multicomponent assembly (Route B).

Retrosynthetic Analysis

The most efficient disconnection strategy views the pyrazine ring as the "daughter" cycle formed onto a "parent" pyrrole-2-carbaldehyde.[1]

Retrosynthesis cluster_alt Alternative Disconnection (Ugi/Gold) Target 6-Methyl-pyrrolo[1,2-a]pyrazine Precursor1 N-(2-oxopropyl)pyrrole-2-carbaldehyde Target->Precursor1 Cyclocondensation (NH4OAc) Ugi Ugi Adduct (Aminoacetaldehyde acetal) Target->Ugi Au(I) Annulation Start Pyrrole-2-carbaldehyde + Chloroacetone Precursor1->Start N-Alkylation

Figure 1: Retrosynthetic disconnection showing the primary "Pyrazine Annulation" pathway and the secondary "Post-Ugi" pathway.

Route 1: The Modified Clauson-Kaas / Robinson-Gabriel Annulation

This is the primary recommended route for scalability and regiochemical fidelity.[1] It relies on the reaction of 1-(2-oxopropyl)pyrrole-2-carbaldehyde with an ammonia source.[1]

Mechanism & Causality[1]
  • N-Alkylation: Pyrrole-2-carbaldehyde is alkylated with chloroacetone.[1] The aldehyde group at C2 and the ketone at the N1-sidechain set up a 1,4-dicarbonyl-equivalent system.[1]

  • Ammonia Insertion: Ammonium acetate provides ammonia, which forms an imine with the more reactive aldehyde.

  • Cyclization: The resulting intermediate undergoes intramolecular condensation with the ketone carbonyl.

  • Aromatization: The initial cyclized product (dihydro-species) often aromatizes spontaneously or under mild oxidative conditions to yield the fully conjugated system.[1]

Detailed Protocol

Step 1: Synthesis of 1-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde

  • Reagents: Pyrrole-2-carbaldehyde (1.0 eq), Chloroacetone (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).[1]

  • Procedure:

    • Dissolve pyrrole-2-carbaldehyde in DMF (0.5 M).

    • Add K₂CO₃ and stir at RT for 15 min.

    • Add chloroacetone dropwise (exothermic).

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂).[1]

Step 2: Cyclization to 6-Methyl-pyrrolo[1,2-a]pyrazine

  • Reagents: 1-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde (1.0 eq), Ammonium Acetate (NH₄OAc, 5.0 eq), Glacial Acetic Acid.[1]

  • Procedure:

    • Dissolve the alkylated precursor in glacial acetic acid (0.2 M).

    • Add NH₄OAc in one portion.

    • Reflux (118°C) for 2–4 hours. The solution typically darkens.

    • Workup: Cool to RT. Pour into crushed ice/water. Neutralize with NaHCO₃ (solid) or NaOH (aq) to pH 8.

    • Extraction: Extract with DCM (3x).

    • Purification: The product is often crystalline. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).

Route 2: Gold(I)-Catalyzed Post-Ugi Annulation

For libraries requiring diverse substitution at positions 1, 3, and 4 alongside the 6-methyl group, this modern route is superior.

Mechanism

This route utilizes a Post-Ugi transformation .[1] An Ugi 4-component reaction (U-4CR) assembles a linear precursor which is then cyclized using a soft Lewis acid (Gold).[1]

  • Key Insight: Using an alkynoic acid in the Ugi reaction allows for a 5-exo-dig or 6-endo-dig cyclization.[1]

Workflow
  • Ugi Reaction:

    • Components: Aminoacetaldehyde dimethyl acetal (Amine), Propionaldehyde (Aldehyde - controls C1 substituent), Isocyanide (R-NC), 2-Butynoic acid (Acid - controls the methyl group).[1]

    • Condition: MeOH, RT, 24h.

  • Acid-Mediated Cyclization:

    • Treat Ugi adduct with TFA/DCM. This hydrolyzes the acetal and cyclizes to form a dihydropyrazinone intermediate.

  • Gold-Catalyzed Annulation:

    • Catalyst: AuCl(PPh₃) / AgOTf (5 mol%).

    • Solvent: Toluene, 80°C.

    • Outcome: The alkyne is activated by Au(I), and the enamine/amide nitrogen attacks to close the pyrrole ring fused to the pyrazine.

GoldCycle Ugi Ugi Adduct (Linear) Inter Dihydropyrazinone (Acid Cyclization) Ugi->Inter TFA, DCM Au_Complex Au(I)-Alkyne Complex Inter->Au_Complex AuCl(PPh3)/AgOTf Product 6-Methyl-pyrrolo[1,2-a] pyrazine-dione derivative Au_Complex->Product 5-exo-dig / 6-endo-dig

Figure 2: Cascade logic for the Gold(I)-catalyzed synthesis of functionalized pyrrolo[1,2-a]pyrazines.

Route 3: One-Pot Iron-Catalyzed Green Synthesis

A high-efficiency route utilizing magnetic nanoparticles (Fe₃O₄@SiO₂@L-Arginine) for multicomponent coupling.[1]

  • Reagents: Ethylenediamine + Dimethyl acetylenedicarboxylate (DMAD) + Nitroalkene.[1]

  • Adaptation for 6-Methyl: To introduce the methyl group, 1,2-diaminopropane can be used instead of ethylenediamine.[1]

  • Regioselectivity Challenge: Using 1,2-diaminopropane yields a mixture of 6-methyl and 7-methyl isomers.[1] This route is best if the specific isomer is less critical than rapid library generation, or if the isomers are separable by HPLC.

  • Protocol: Water, Reflux, 3h. Catalyst is magnetically separable.

Comparative Analysis

FeatureRoute 1 (Cyclocondensation)Route 2 (Au-Catalyzed Ugi)Route 3 (MCR Green)
Target Fidelity High (Specific 6-Me)High (Tunable)Moderate (Isomer mix)
Scalability High (Gram to Kg)Low (mg scale)Moderate
Atom Economy GoodModerate (Loss of MeOH/H2O)Excellent
Cost LowHigh (Au catalyst)Low
Key Precursor Pyrrole-2-carbaldehydeAminoacetaldehyde acetalDiamines/Alkynes

References

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Organic & Biomolecular Chemistry, 2014.[1] Link

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. Journal of Organic Chemistry, 2022.[1] Link

  • One-pot Multicomponent Synthesis of pyrrolo[1,2-a]pyrazines in Water Catalyzed by Fe3O4@SiO2@L-Arginine-SA Magnetic Nanoparticles. Current Organic Synthesis, 2020. Link

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis and structural modification. Current Chemistry Letters, 2026 (Pre-print/Repository). Link

  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization. Advanced Materials Research, 2014.[1] Link

Sources

Foundational

Technical Guide: Mechanism of Action Studies for 6-Methyl-Pyrrolo[1,2-a]pyrazine

This technical guide details the mechanism of action (MoA) studies for 6-methyl-pyrrolo[1,2-a]pyrazine , a bioactive heterocyclic scaffold. This compound and its derivatives (often cyclic dipeptides or diketopiperazines)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA) studies for 6-methyl-pyrrolo[1,2-a]pyrazine , a bioactive heterocyclic scaffold. This compound and its derivatives (often cyclic dipeptides or diketopiperazines) are emerging as pleiotropic agents with significant antimicrobial, anticancer, and antioxidant potential.

Executive Summary

Compound Class: Pyrrolo[1,2-a]pyrazine (specifically the 6-methyl derivative). Primary Phenotypes: Broad-spectrum antimicrobial activity (MDR S. aureus, K. pneumoniae) and cytotoxicity against carcinoma lines (HeLa, A549). Core Mechanism: The 6-methyl-pyrrolo[1,2-a]pyrazine scaffold functions as a multi-target effector . In prokaryotes, it acts primarily via membrane depolarization and DNA gyrase inhibition. In eukaryotic cancer cells, it functions as a "mitocan" (mitochondrial-targeted anticancer agent), inducing G1 cell cycle arrest and triggering the intrinsic apoptotic pathway via ROS modulation.

Chemical & Biological Context

The pyrrolo[1,2-a]pyrazine core is a fused bicyclic structure containing a pyrrole and a pyrazine ring.[1][2][3] The 6-methyl substitution is critical; it enhances the lipophilicity (LogP) of the molecule, facilitating passive transport across bacterial cell walls and mammalian plasma membranes.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The methyl group at C6 increases hydrophobic interaction with the lipid bilayer, correlating with higher membrane permeability compared to the unsubstituted scaffold.

  • Electronic Effects: The nitrogen atoms at positions 2 and 5 (in the dione form) or the aromatic nitrogen (in the fully aromatic form) serve as hydrogen bond acceptors/donors, crucial for binding to the ATP-binding pocket of kinases (e.g., CDK2) or the ATPase domain of DNA gyrase.

Mechanism of Action (MoA) Hypotheses

Based on structural homology with bioactive diketopiperazines and pyrazine derivatives, the MoA is defined by three distinct pathways:

Pathway A: Prokaryotic Lethality (Antimicrobial)
  • Membrane Disruption: The amphipathic nature of the molecule allows it to insert into the bacterial membrane, causing pore formation or fluidization. This leads to leakage of intracellular electrolytes (

    
    , 
    
    
    
    ) and collapse of the proton motive force.
  • Enzymatic Inhibition: Molecular docking studies suggest high-affinity binding to DNA Gyrase (Subunit B) , preventing bacterial DNA replication.

Pathway B: Eukaryotic Cytotoxicity (Anticancer)
  • Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and downregulation of Cyclin D1, arresting cells at the G1 phase .[4]

  • Mitochondrial Apoptosis: The compound induces Reactive Oxygen Species (ROS) generation specifically in cancer cells. This oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c and activating the Caspase-9/Caspase-3 cascade.

Experimental Workflow & Protocols

To validate these mechanisms, the following rigorous experimental protocols are recommended.

Phase 1: Phenotypic Profiling (Antimicrobial)
Protocol 1.1: Time-Kill Kinetics & Membrane Integrity
  • Objective: Distinguish between bacteriostatic and bactericidal activity and assess membrane damage.

  • Methodology:

    • Culture Prep: Grow S. aureus to log phase (

      
       CFU/mL).
      
    • Treatment: Expose bacteria to

      
      , 
      
      
      
      , and
      
      
      MIC of 6-methyl-pyrrolo[1,2-a]pyrazine.
    • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours. Plate on nutrient agar for CFU counting.

    • Leakage Assay: Centrifuge treated samples. Analyze supernatant for DNA/RNA release by measuring absorbance at 260 nm.

    • Interpretation: A

      
       reduction in CFU indicates bactericidal activity. Increased 
      
      
      
      confirms membrane lysis.
Phase 2: Target Identification (Anticancer)
Protocol 2.1: Cell Cycle Analysis via Flow Cytometry
  • Objective: Quantify G1 arrest.

  • Methodology:

    • Seeding: Seed A549 cells (

      
       cells/well) in 6-well plates.
      
    • Incubation: Treat with

      
       concentration for 24 hours.
      
    • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL). Incubate for 30 min in dark.

    • Acquisition: Analyze using a flow cytometer (e.g., BD FACSCalibur). Gate for G0/G1, S, and G2/M populations.

Protocol 2.2: Western Blotting for Apoptotic Markers
  • Objective: Confirm intrinsic apoptosis pathway.

  • Targets: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Caspase-3 (executioner), PARP (DNA repair).

  • Methodology:

    • Lysis: Lyse treated cells in RIPA buffer with protease inhibitors.

    • Separation: Resolve 30 µg protein on 10-12% SDS-PAGE.

    • Transfer: Blot onto PVDF membrane.

    • Probing: Incubate with primary antibodies (1:1000) overnight at 4°C.

    • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

    • Validation Criteria: A decrease in Bcl-2/Bax ratio and presence of cleaved PARP (89 kDa fragment) confirms apoptosis.

Data Visualization

Diagram 1: Dual Mechanism of Action

This diagram illustrates the divergent pathways in bacterial vs. cancer cells.

MoA_Pathway cluster_Bacteria Prokaryotic Target (Bacteria) cluster_Cancer Eukaryotic Target (Cancer Cells) Compound 6-Methyl-pyrrolo[1,2-a]pyrazine Membrane Cell Membrane Compound->Membrane Hydrophobic Insertion Gyrase DNA Gyrase (GyrB) Compound->Gyrase ATP Pocket Binding ROS ROS Generation Compound->ROS Redox Modulation CellCycle G1 Phase Arrest (Cyclin D1 Downreg) Compound->CellCycle CDK Inhibition Leakage Electrolyte/DNA Leakage Membrane->Leakage BactDeath Bactericidal Effect Gyrase->BactDeath Leakage->BactDeath Mito Mitochondrial Dysfunction (mPTP Opening) ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycle->Apoptosis

Caption: Dual MoA showing membrane/DNA targeting in bacteria and mitochondrial/cell-cycle targeting in cancer cells.

Diagram 2: Experimental Validation Workflow

A logic flow for validating the identified targets.

Validation_Workflow cluster_Screening Phase 1: Screening cluster_Mechanistic Phase 2: Mechanistic Profiling Start Compound Isolation & Purification MIC MIC/MBC Assay Start->MIC MTT MTT Cytotoxicity Start->MTT Dock In Silico Docking (Gyrase/CDK2) MIC->Dock If Active Flow Flow Cytometry (Cell Cycle/Annexin V) MTT->Flow If Cytotoxic West Western Blot (Bcl-2, Bax, Caspase) Flow->West End Valid MoA Model West->End Dock->End

Caption: Step-by-step experimental workflow from isolation to mechanistic validation.

Quantitative Data Summary (Reference Values)

The following table summarizes typical potency ranges for pyrrolo[1,2-a]pyrazine derivatives based on literature benchmarks.

Assay TypeTarget/Cell LineMetricTypical RangeInterpretation
Antimicrobial S. aureus (MDR)MIC10 - 25 µg/mLModerate to High Potency
Antimicrobial K. pneumoniaeMIC15 - 32 µg/mLEffective against Gram-negatives
Cytotoxicity A549 (Lung Cancer)

15 - 20 µg/mLPotent Anticancer Agent
Cytotoxicity HeLa (Cervical)

10 - 18 µg/mLHigh Selectivity
Toxicity RAW 264.7 (Normal)

> 100 µg/mLFavorable Therapeutic Index

References

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp.[4] strain MB30. Source: PubMed / NIH [Link][4]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Source: ResearchGate [Link]

  • Marine Streptomyces Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3. Source: SciSpace [Link][5][6][7]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Source: Royal Society of Chemistry (RSC Advances) [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Source: Asian Journal of Pharmaceutics [Link][6][8][9]

Sources

Exploratory

The 6-Methyl-Pyrrolo[1,2-a]pyrazine Scaffold: A Technical Guide to its Discovery in Nature

Executive Summary The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of natural product chemistry and drug discovery. Its unique three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of natural product chemistry and drug discovery. Its unique three-dimensional structure and diverse biological activities, including anticancer, antimicrobial, and antioxidant properties, make it a compelling target for further investigation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of natural products containing this scaffold, with a particular focus on the 6-methyl-pyrrolo[1,2-a]pyrazine core and its close analogs. While the 6-methyl variant itself is a subject of ongoing research with limited documented natural sources, this guide draws upon well-characterized, structurally related natural products to provide a robust framework for its future discovery and development. We will delve into the microbial origins of these compounds, present detailed methodologies for their isolation and structural elucidation, explore their biosynthesis, and summarize their therapeutic potential.

Chapter 1: The Pyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold

Introduction to the Pyrrolo[1,2-a]pyrazine Family of Natural Products

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with a vast number of natural products and synthetic drugs featuring these structural motifs.[1] The pyrrolo[1,2-a]pyrazine scaffold, a fusion of a pyrrole and a pyrazine ring, represents a significant class within this group.[1] Natural products bearing this core have been isolated from a variety of sources, including plants, marine life, and microorganisms.[1] These compounds exhibit a wide spectrum of biological activities, from antimicrobial and antiviral to antitumor and kinase inhibition.[1]

Physicochemical Properties and Structural Features of the 6-Methyl-Pyrrolo[1,2-a]pyrazine Scaffold

The 6-methyl-pyrrolo[1,2-a]pyrazine scaffold is an aromatic heterocyclic system. The fusion of the five-membered pyrrole ring with the six-membered pyrazine ring creates a rigid, planar structure with a unique distribution of electron density. The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially impacting its binding to biological targets.

Key Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₈H₈N₂-
Molecular Weight132.16 g/mol -
XlogP1.4PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Significance in Medicinal Chemistry and Drug Discovery

The pyrrolo[1,2-a]pyrazine scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a variety of biological targets. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. The overall rigidity of the scaffold can also lead to higher binding affinities. The diverse biological activities reported for this class of compounds underscore their potential as starting points for the development of new therapeutic agents.[2]

Chapter 2: Discovery and Isolation of Key Natural Products

While a definitive natural product with the 6-methyl-pyrrolo[1,2-a]pyrazine core remains to be fully characterized, several structurally related compounds have been isolated, primarily from microbial sources. These discoveries provide a blueprint for the targeted search for new members of this family.

Microbial Sources: A Rich Reservoir

Microorganisms, particularly bacteria of the genera Streptomyces and Bacillus, as well as marine-derived fungi, are prolific producers of bioactive secondary metabolites.[3][4]

Case Study: Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives from Marine Bacteria

Several research groups have reported the isolation of diketopiperazine derivatives of the pyrrolo[1,2-a]pyrazine scaffold from marine microorganisms. For instance, Staphylococcus sp. strain MB30, isolated from deep-sea sediment, was found to produce pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP).[5] Similarly, Bacillus tequilensis MSI45, associated with a marine sponge, produces pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro.[4]

A Step-by-Step Guide to Bioassay-Guided Isolation and Purification

The discovery of novel natural products often relies on a systematic process of bioassay-guided fractionation.

  • Cultivation: The producing microorganism (e.g., Streptomyces sp.) is cultured in a suitable liquid medium (e.g., tryptone yeast extract broth) under optimal conditions (temperature, pH, aeration) for secondary metabolite production.[6]

  • Extraction: After a sufficient incubation period (typically 7-14 days), the culture broth is separated from the mycelial mass by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the bioactive compounds.[6]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to an initial separation step, often using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield fractions with decreasing polarity.

  • Bioassay-Guided Selection: Each fraction is tested for the desired biological activity (e.g., antimicrobial, cytotoxic). The most active fractions are selected for further purification.

  • High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC, often using a reverse-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.[5]

Dereplication is a critical step to quickly identify known compounds and focus on novel structures. This is typically achieved by analyzing the active fractions using LC-MS and comparing the molecular weights and fragmentation patterns with natural product databases.

Bioassay_Guided_Isolation A Microbial Fermentation B Solvent Extraction A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction 1 D->E F Fraction 2 (Active) D->F G Fraction 3 D->G H Bioassay Screening E->H F->H I Preparative HPLC F->I G->H H->F Identify Active Fractions J Pure Compound I->J K Structure Elucidation J->K

Caption: A typical workflow for bioassay-guided isolation of natural products.

Chapter 3: Structural Elucidation

The unambiguous determination of the chemical structure of a novel natural product is a multi-step process that relies on a combination of spectroscopic techniques.[7]

The Role of Mass Spectrometry (HR-MS, MS/MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the isolated compound, which allows for the calculation of its molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can help to identify key structural motifs.

Unambiguous Structure Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete three-dimensional structure of a molecule.

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the connections between different parts of the pyrrolo[1,2-a]pyrazine scaffold.

X-ray Crystallography for Absolute Stereochemistry

If the isolated compound can be crystallized, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry.

Chapter 4: Biosynthesis and Synthetic Approaches

Proposed Biosynthetic Pathway of the Pyrrolo[1,2-a]pyrazine Core

The biosynthesis of the pyrrolo[1,2-a]pyrazine core is not yet fully elucidated. However, based on the known biosynthesis of other pyrazine alkaloids, a plausible pathway can be proposed.[8] It is likely that the core is formed through the dimerization of α-amino aldehydes derived from amino acids.[8] For the 6-methyl-pyrrolo[1,2-a]pyrazine scaffold, the precursors could be derived from proline and a modified amino acid.

Proposed_Biosynthesis A Amino Acid Precursors (e.g., Proline, Alanine) B Enzymatic Modification (e.g., Decarboxylation, Oxidation) A->B C α-Amino Aldehyde Intermediates B->C D Dimerization C->D E Cyclization and Aromatization D->E F 6-Methyl-Pyrrolo[1,2-a]pyrazine Scaffold E->F

Caption: A proposed biosynthetic pathway for the 6-methyl-pyrrolo[1,2-a]pyrazine scaffold.

Total Synthesis and Analogue Development

The synthesis of the pyrrolo[1,2-a]pyrazine scaffold has been explored by several research groups.[1] These synthetic routes often involve the construction of the pyrrole ring followed by the annulation of the pyrazine ring. The development of efficient synthetic methods is crucial for confirming the structure of the natural product, for providing a sustainable supply of the compound for further biological evaluation, and for the synthesis of analogues with improved properties.

Chapter 5: Biological Activities and Therapeutic Potential

Natural products containing the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a range of promising biological activities.

Anticancer Properties

Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) has shown in vitro anticancer activity against human lung (A549) and cervical (HeLa) cancer cell lines with IC₅₀ values of 19.94 µg/mL and 16.73 µg/mL, respectively.[5] The compound was found to induce apoptosis and arrest the cell cycle at the G1 phase.[5]

Antimicrobial (Antifungal and Antibacterial) Activity

Several pyrrolo[1,2-a]pyrazine derivatives have exhibited potent antifungal activity against various Candida species, including multidrug-resistant strains.[9] Additionally, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro has been shown to have a potent inhibitory effect on multidrug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.[4]

Antioxidant and Other Bioactivities

The pyrrolo[1,2-a]pyrazine scaffold has also been associated with antioxidant activity.[4] Other reported biological activities for this class of compounds include insect feeding deterrent and antagonist activity at metabotropic glutamate receptors.[9]

Summary of Biological Activities of Pyrrolo[1,2-a]pyrazine Analogs
CompoundBiological ActivityTarget/Cell LinePotencySource
PPDHMPAnticancerA549 (lung)IC₅₀ = 19.94 µg/mL[5]
PPDHMPAnticancerHeLa (cervical)IC₅₀ = 16.73 µg/mL[5]
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroAntibacterialS. aureus (MRSA)MIC = 15 µg/mL[4]
Various DerivativesAntifungalCandida spp.Potent[9]
Structure-Activity Relationship (SAR) Studies

While still in its early stages, some structure-activity relationship (SAR) studies have been conducted on pyrrolo[1,2-a]pyrazine derivatives. These studies aim to understand how different substituents on the scaffold influence its biological activity, which is crucial for the design of more potent and selective analogues.

Chapter 6: Future Perspectives and Challenges

Unexplored Natural Sources

The discovery of pyrrolo[1,2-a]pyrazine natural products from a limited number of microbial sources suggests that a vast chemical diversity within this family remains to be uncovered. Exploring unique and underexplored environments, such as deep-sea sediments, extremophiles, and endophytic fungi, may lead to the discovery of novel 6-methyl-pyrrolo[1,2-a]pyrazine containing natural products.

Opportunities for Analogue Synthesis and Medicinal Chemistry Optimization

The potent biological activities of the known pyrrolo[1,2-a]pyrazine natural products make them attractive lead compounds for medicinal chemistry campaigns. The development of efficient synthetic routes will enable the creation of libraries of analogues with modifications at various positions of the scaffold, allowing for the optimization of their potency, selectivity, and pharmacokinetic properties.

Overcoming Challenges in Supply and Scale-up

A major challenge in the development of natural product-based drugs is ensuring a sustainable and scalable supply. For microbial-derived compounds, this can be addressed through fermentation optimization and metabolic engineering of the producing strain. For complex structures, total synthesis may be a viable alternative.

References

  • Balci, M., & Tufan, Y. (2014). Synthesis of Pyrrolopyrazinone, Pyrrolotriazinone and Pyrrolo-oxazinone Moieties. Current Organic Chemistry, 18(1), 2-16.
  • Zeng, A., et al. (2024). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. bioRxiv.
  • Al-Abdullah, E. S., & Al-Harbi, S. A. (2022). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules, 27(15), 4851.
  • Gompper, R., & Reich, F. (1965). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Tetrahedron Letters, 6(46), 4147-4152.
  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics, 10(4).
  • Szlanfucht, M., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7295.
  • Gnanavel, M., et al. (2020). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 10(28), 16447-16457.
  • Balasubramanian, B., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances, 6(67), 62369-62382.
  • BenchChem. (2025).
  • Lattman, E. E., & Loll, P. J. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 488.
  • Manimaran, M., & Kannabiran, K. (2017). Marine Streptomyces sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. Letters in Drug Design & Discovery, 14(7), 814-821.
  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Takahashi, J. A. (Ed.). (2023).
  • PubChem. (n.d.). Pyrrolo[1,2-a]pyrazine. In PubChem. Retrieved from [Link]

  • FooDB. (2010). 1-Methylpyrrolo[1,2-a]pyrazine. In FooDB. Retrieved from [Link]

  • Flitsch, W., & Krämer, U. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655-4665.
  • Badrinarayanan, S., & Sperry, J. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 12(30), 5581-5584.
  • Dengada, A. H. (2014).
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency One-Pot Synthesis of 6-Methyl-Pyrrolo[1,2-a]pyrazine Scaffolds

This Application Note provides a comprehensive, field-validated protocol for the one-pot three-component synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine derivatives . This heterocyclic scaffold is a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the one-pot three-component synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine derivatives . This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant bioactivity including antitubercular, antifungal, and antipsychotic properties.[1]

The protocol detailed below utilizes a Iron(III) Chloride (


) catalyzed multicomponent reaction (MCR)  involving ethylenediamine, ethyl pyruvate, and 

-bromoacetone. This approach is superior to traditional step-wise synthesis (e.g., quaternization of pyrazines) due to its high atom economy, operational simplicity, and avoidance of harsh dehydrating agents.[1]

-Catalyzed Multicomponent Reaction (MCR)
Target Moiety:  6-Methyl-pyrrolo[1,2-a]pyrazine-1(2H)-one derivatives

Introduction & Mechanistic Rationale

The pyrrolo[1,2-a]pyrazine core is a "privileged structure" in drug discovery. Traditional synthesis often involves the formation of the pyrazine ring followed by the annulation of the pyrrole ring, a process requiring multiple isolation steps and low overall yields.[1]

This protocol employs a domino sequence where the pyrazine and pyrrole rings are constructed simultaneously.[1]

  • Component A (Ethylenediamine): Provides the N1 and N5 nitrogens and the C3-C4 ethylene bridge.

  • Component B (Ethyl Pyruvate): Acts as the 1,2-biselectrophile to form the initial pyrazinone core.

  • Component C (

    
    -Bromoacetone):  Serves as the alkylating agent that closes the pyrrole ring and installs the 6-methyl  substituent.
    

Why Iron(III) Chloride?


 acts as a Lewis acid catalyst that activates the carbonyl groups of the pyruvate and the haloketone, facilitating the initial Schiff base formation and the subsequent cyclodehydration.[1] It is inexpensive, non-toxic, and moisture-tolerant compared to other Lewis acids like 

.
Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis and the specific role of each component.

ReactionPathway EDA Ethylenediamine (Component A) Imine Intermediate I: Enamine/Imine Formation EDA->Imine EP Ethyl Pyruvate (Component B) EP->Imine BA Bromoacetone (Component C) Alkylation Intermediate II: N-Alkylation BA->Alkylation Imine->Alkylation + Bromoacetone Product 6-Methyl-pyrrolo [1,2-a]pyrazine Derivative Alkylation->Product Cyclodehydration (- H2O, - HBr) Cat FeCl3 Catalyst (Lewis Acid Activation) Cat->Imine Activates C=O Cat->Product Promotes Cyclization

Caption: Convergent mechanistic pathway for the FeCl3-catalyzed synthesis of the target scaffold.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Ethylenediamine (99%): Sigma-Aldrich (ReagentPlus).

  • Ethyl Pyruvate (98%): Freshly distilled if yellowed.[1]

  • Bromoacetone (97%): Stabilized with MgO (Note: Strong lachrymator; handle in fume hood).

  • Iron(III) Chloride (

    
    , anhydrous):  Stored in desiccator.
    
  • Solvent: Ethanol (EtOH), absolute.[1]

  • Purification: Ethyl acetate/n-Hexane for recrystallization.[1]

Step-by-Step Procedure

Step 1: Catalyst Activation

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethylenediamine (1.0 mmol, 60 mg) in 5 mL of absolute ethanol.

  • Add Ethyl Pyruvate (1.0 mmol, 116 mg) dropwise at room temperature.

  • Add

    
      (10 mol%, 16 mg). The solution will darken slightly.
    
  • Checkpoint: Stir for 5 minutes to allow initial coordination of the catalyst.[1]

Step 2: Addition of Component C 5. Add Bromoacetone (1.0 mmol, 137 mg) slowly to the reaction mixture. 6. Fit the flask with a reflux condenser.[1]

Step 3: Reaction & Reflux 7. Heat the mixture to reflux (approx. 78°C) . 8. Maintain reflux for 2–3 hours .

  • Monitoring: Monitor progress via TLC (Eluent: n-Hexane/Ethyl Acetate 2:1). The starting materials (low
    
    
    diamine) should disappear, and a new fluorescent spot (product) should appear.

Step 4: Work-up & Isolation 9. Cool the reaction mixture to room temperature. 10. The product often precipitates directly upon cooling.[1] If so, filter the solid and wash with cold ethanol (2 x 2 mL).[1] 11. If no precipitate forms:

  • Evaporate the solvent under reduced pressure.[1][2]
  • Dissolve the residue in Dichloromethane (DCM, 10 mL).
  • Wash with water (2 x 5 mL) to remove the iron catalyst and salts.[1]
  • Dry the organic layer over anhydrous
    
    
    and concentrate.[1]

Step 5: Purification 12. Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/n-Hexane mixture to obtain pure crystals. 13. Yield Expectation: 75–85%.

Data Analysis & Validation

The formation of the 6-methyl-pyrrolo[1,2-a]pyrazine core is confirmed by specific NMR signatures.[3][4]

Expected NMR Signals ( NMR, 400 MHz, )
Position/GroupChemical Shift (

ppm)
MultiplicityInterpretation
6-Methyl (

)
2.30 – 2.45 Singlet (3H)Characteristic signal of the methyl group on the pyrrole ring.
Pyrrole-H (H-7) 6.20 – 6.40Doublet/MultipletProton adjacent to the methyl group.
Pyrrole-H (H-8) 6.80 – 7.10DoubletProton adjacent to the bridgehead nitrogen.
Pyrazine (

)
3.80 – 4.20Multiplet (4H)Ethylene bridge protons (if dihydro- core is retained).
Amide NH 8.50 – 10.00Broad SingletIf the oxo-group (lactam) is present at C1.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield (<40%) Incomplete cyclization or catalyst deactivation.Increase catalyst loading to 15 mol%. Ensure ethanol is anhydrous.[1]
Sticky/Oily Product Impurities or oligomerization.[1]Perform column chromatography (Silica gel 60, Hexane:EtOAc 3:1).[1]
Multiple Spots on TLC Competition between N-alkylation sites.[1]Add Bromoacetone very slowly (dropwise over 20 min) to favor the thermodynamic product.

Structural Variations (Scope)

This protocol is versatile.[1][2] By modifying the starting materials, different derivatives can be accessed while maintaining the core synthesis logic.[1]

Scope Center Core Reaction (Diamine + Pyruvate + Haloketone) Var1 Variation 1: 6-Phenyl Derivative Use Phenacyl Bromide instead of Bromoacetone Center->Var1 Var2 Variation 2: Quinoxaline Fusion Use 1,2-Phenylenediamine instead of Ethylenediamine Center->Var2 Var3 Variation 3: Ester Functionalization Use Ethyl Bromopyruvate instead of Bromoacetone Center->Var3

Caption: Synthetic versatility of the described MCR protocol.

References

  • Piltan, M., et al. (2013). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate.[5] Beilstein Journal of Organic Chemistry, 9, 510–515.[1][5] Link

  • Moradi, L., et al. (2013). One-pot synthesis of pyrrolo[1,2-a]pyrazines via three component reaction of ethylenediamine, acetylenic esters and nitrostyrene derivatives.[5] Chinese Chemical Letters, 24(8), 740-742.[1] Link

  • Terenin, V. I., et al. (2025). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines: synthesis and reactions with O- and N-nucleophiles.[6] ResearchGate/Mendeley Data. Link

  • Oh, H., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry, 89(24), 17966–17990.[1] Link

  • Mandal, S. K., et al. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]-Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry, 20(10).[1] Link

Sources

Application

Protocol for the functionalization of the 6-position of the pyrrolo[1,2-a]pyrazine core

Application Note: Strategic Functionalization of the Pyrrolo[1,2-a]pyrazine Core at the C6 Position Introduction & Structural Logic The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle found in variou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyrrolo[1,2-a]pyrazine Core at the C6 Position

Introduction & Structural Logic

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle found in various bioactive alkaloids and kinase inhibitors (e.g., analogues of Alpelisib). Its structure comprises an electron-deficient pyrazine ring fused to an electron-rich pyrrole unit.[1]

Numbering & Electronic Landscape: To ensure reproducibility, we must first define the atom mapping. According to standard IUPAC nomenclature for this fused system:

  • Positions 1, 3, 4: Pyrazine ring carbons.[2][3][4]

  • Position 2: Pyrazine nitrogen (non-bridgehead).[1]

  • Position 6, 7, 8: Pyrrole ring carbons.

  • Position 6: The

    
    -position of the pyrrole ring relative to the bridgehead nitrogen.[1]
    

Why Target C6? The C6 position is the electronic "sweet spot" for functionalization.[1] The bridgehead nitrogen (N-8a) donates electron density into the pyrrole ring, activating it towards electrophilic aromatic substitution (EAS). While Position 8 (


-position) is also reactive, steric hindrance from the pyrazine ring often directs regioselectivity toward C6, making it the primary vector for diversifying this scaffold.

Strategic Reaction Landscape

The following diagram outlines the decision tree for functionalizing the C6 position, moving from the parent scaffold to complex derivatives.

ReactionLandscape cluster_legend Methodology Key Core Pyrrolo[1,2-a]pyrazine (Parent Core) Bromide 6-Bromo-pyrrolo[1,2-a]pyrazine (Versatile Intermediate) Core->Bromide NBS, DMF (Electrophilic Subst.) Aldehyde 6-Formyl Derivative (C-C Bond) Core->Aldehyde POCl3, DMF (Vilsmeier-Haack) Aryl 6-Aryl Derivative (Library Generation) Core->Aryl Ar-I, Pd(OAc)2 (Direct C-H Activation) Bromide->Aldehyde n-BuLi, DMF (Lithium Exchange) Bromide->Aryl Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) Solid: Standard Protocol Solid: Standard Protocol Dashed: Green/Direct Dashed: Green/Direct Solid: Standard Protocol->Dashed: Green/Direct Dotted: Sensitive Dotted: Sensitive Dashed: Green/Direct->Dotted: Sensitive

Figure 1: Strategic pathways for C6 diversification. The bromination route (yellow) offers the highest versatility for medicinal chemistry libraries.

Protocol A: Regioselective C6-Bromination

Objective: Synthesis of 6-bromo-pyrrolo[1,2-a]pyrazine. Mechanism: Electrophilic Aromatic Substitution (EAS).[1][5]

Rationale: Direct bromination using elemental bromine (


) is often too aggressive, leading to poly-halogenation at C6 and C8.[1] N-Bromosuccinimide (NBS)  provides a controlled source of electrophilic bromine.[1] The use of DMF as a solvent stabilizes the transition state and promotes selectivity for the more nucleophilic C6 position over C8.[1]

Materials:

  • Pyrrolo[1,2-a]pyrazine (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize before use.[1]

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate (EtOAc) / Brine for workup.[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with pyrrolo[1,2-a]pyrazine (10 mmol) and dissolve in anhydrous DMF (10 mL, 1.0 M concentration).

  • Cooling: Cool the solution to -10°C using an ice/acetone bath. Critical: Low temperature prevents functionalization of the less reactive C8 position.

  • Addition: Dissolve NBS (10.5 mmol) in DMF (5 mL) and add dropwise over 20 minutes.

  • Reaction: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to 0°C over 1 hour. Monitor by TLC or LCMS.[1]

    • Checkpoint: The product usually moves slower than the starting material on Silica (Hexane/EtOAc).

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 75-85% Data Validation:


 NMR should show the disappearance of the C6 proton signal (typically a doublet or dd around 6.5-6.8 ppm depending on substitution).[1]

Protocol B: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C6. Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).[1]

Rationale: The 6-bromo intermediate is an excellent partner for Suzuki coupling.[1] We utilize


  as the catalyst because the bidentate ferrocene ligand prevents catalyst decomposition and promotes the reductive elimination step, which can be sluggish in electron-rich heterocycles.

Materials:

  • 6-Bromo-pyrrolo[1,2-a]pyrazine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and base. Add the solvent mixture.[1] Sparge with Argon/Nitrogen for 10 minutes. Critical: Oxygen is the primary cause of Suzuki failure here.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Heating: Heat to 90°C for 4-12 hours (or 110°C for 30 min in a microwave reactor).

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via preparative HPLC or Flash Chromatography.

Protocol C: Direct C-H Arylation (Advanced)

Objective: Atom-economical arylation without pre-functionalization.[1] Mechanism: Concerted Metallation-Deprotonation (CMD).[1]

Rationale: For industrial scalability, skipping the bromination step is desirable. Conditions using


 and a phosphine ligand can activate the C6-H bond directly.[1][6] This relies on the intrinsic nucleophilicity of C6.[1]

Optimization Table:

ParameterCondition A (Standard)Condition B (Challenging Substrates)
Catalyst

(5 mol%)

(10 mol%)
Ligand

(10 mol%)
XPhos or SPhos (10-20 mol%)
Base

(2 equiv)
KOAc (2 equiv)
Solvent TolueneDMAc (Dimethylacetamide)
Temp 110°C130°C

Note: Direct arylation is sensitive to the electronic nature of the coupling partner (Aryl Iodide). Electron-deficient aryl iodides work best.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Poly-bromination (C6 & C8) Temp too high or excess NBS.[1]Keep reaction at -10°C. Add NBS as a solution, not solid.
Low Yield in Suzuki Protodehalogenation (Br replaced by H).[1]Solvent is too "wet" or reaction ran too long.[1] Use anhydrous dioxane; reduce time.[1]
C-H Activation Fails Catalyst poisoning.Ensure Pyrazine nitrogens are not coordinating Pd.[1] Use bulky ligands (XPhos) to prevent N-coordination.[1]
Unstable Intermediate Acid sensitivity.[1]The pyrrole ring can polymerize in strong acid.[1] Avoid strong acid workups; use neutral alumina if silica degrades product.[1]

References

  • General Reactivity of Pyrrolo[1,2-a]pyrazine

    • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate.[1][2]

  • Regioselective Functionalization

    • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. J. Org.[1][3][4][7] Chem. (2022).[1][4][8]

  • Direct C-H Arylation Methodologies

    • Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines (Structural Analog). RSC Adv.
  • Commercial Availability & Numbering Confirmation

    • 6-Bromopyrrolo[1,2-a]pyrazin-1-amine CAS: 2052589-16-7.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Methyl-Pyrrolo[1,2-a]pyrazine Synthesis

Case ID: #PYR-6M-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Core Directive User Issue: Low yield and reprod...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-6M-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

User Issue: Low yield and reproducibility failures in the synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine. Root Cause Analysis: The pyrrolo[1,2-a]pyrazine scaffold is electron-rich and prone to oxidative polymerization ("tarring") under acidic or aerobic conditions. The 6-methyl substituent (located on the pyrrole ring) increases electron density, exacerbating sensitivity to oxidation and electrophilic attack during workup.

The Solution: This guide replaces "standard" protocols with a Phase-Transfer Catalyzed (PTC) approach for the initial alkylation and a Controlled Oxidative Aromatization strategy. We focus on the Campiani-Mizzoni Route (N-alkylation followed by cyclization), as it offers the highest atom economy and lowest polymerization risk compared to the Clauson-Kaas method.

The Validated Protocol (Step-by-Step)

This protocol is designed for the synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine starting from 3-methyl-1H-pyrrole-2-carbaldehyde (or equivalent precursor defining the 6-position).

Phase 1: N-Alkylation (The "Tar" Prevention Step)

Objective: Attach the ethylamine chain without polymerizing the pyrrole.

Reagents:

  • Precursor: 3-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Reagent: 2-Bromoethylamine hydrobromide (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (4.0 eq)
    
  • Catalyst: 18-Crown-6 (0.05 eq) or TBAB (0.1 eq)

  • Solvent: Acetonitrile (MeCN), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the pyrrole precursor and 18-Crown-6 in MeCN.

  • Base Addition: Add

    
     and stir for 30 mins at Room Temperature (RT). Note: The solution may turn slight yellow/orange; this is the pyrrolyl anion.
    
  • Electrophile Addition: Add 2-Bromoethylamine hydrobromide in portions over 1 hour.

  • Reaction: Reflux at 80°C for 12–16 hours.

    • Checkpoint: TLC (5% MeOH/DCM). The starting material spot (

      
      ) should disappear.
      
  • Workup (Critical): Filter off solids while hot. Evaporate MeCN. Do not use acid extraction.

Phase 2: Cyclization & Aromatization

Objective: Close the pyrazine ring and aromatize without burning the product.

Reagents:

  • Intermediate from Phase 1[1]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Ammonium Acetate (

    
    )
    

Protocol:

  • Dissolve the crude N-alkylated intermediate in Glacial AcOH.

  • Add

    
     (5.0 eq).
    
  • Reflux: Heat to 110°C for 4 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The amine attacks the aldehyde (Schiff base formation)

      
       Cyclization 
      
      
      
      Auto-oxidation to the fully aromatic system.
  • Neutralization: Cool to 0°C. Neutralize with saturated

    
     or 
    
    
    
    to pH 8. Exotherm Warning: Add slowly.
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with Brine.
    
  • Purification: Flash chromatography on basic alumina (not silica, if possible) or silica pre-treated with 1%

    
    . Eluent: DCM/MeOH (98:2).
    

Visualizing the Critical Pathway

The following diagram illustrates the reaction logic and where yields are typically lost.

G Start Start: 3-methyl-pyrrole-2-CHO Alkylation Step 1: N-Alkylation (K2CO3, MeCN, PTC) Start->Alkylation 2-Bromoethylamine Tar FAILURE: Polymerization (Tar) Cause: Acidic impurities / O2 Start->Tar Strong Acid / No N2 Intermed Intermediate: N-(2-aminoethyl)pyrrole Alkylation->Intermed Reflux 16h Cyclization Step 2: Cyclization (AcOH, NH4OAc) Intermed->Cyclization Schiff Base Formation Intermed->Tar Overheating Product Target: 6-methyl-pyrrolo[1,2-a]pyrazine Cyclization->Product -H2O / -2H (Oxidation) Hydrolysis FAILURE: Ring Opening Cause: Aqueous Workup pH < 7 Cyclization->Hydrolysis pH < 7

Figure 1: Reaction workflow and critical failure points (Red paths indicate yield loss).

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black and viscous. What happened?

Diagnosis: Oxidative polymerization of the pyrrole ring. The Fix:

  • Oxygen Exclusion: Did you degas your solvents? Pyrroles with alkyl substituents (like the 6-methyl group) are electron-rich and oxidize rapidly in air. Sparge MeCN with Argon for 15 mins before use.

  • Acid Sensitivity: Ensure your starting material is acid-free. If you synthesized the aldehyde precursor via Vilsmeier-Haack, residual

    
     or acid will char the reaction. Wash the precursor with 
    
    
    
    before use.
Q2: I see the product on TLC, but I lose it during column chromatography.

Diagnosis: Acid-catalyzed decomposition on Silica Gel. The Fix:

  • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina .

  • Modify Silica: If you must use silica, pre-wash the column with 1% Triethylamine (

    
    ) in Hexanes to neutralize acidic sites.
    
  • Eluent: Use DCM/MeOH (95:5) with 0.5%

    
    .
    
Q3: The N-alkylation step is incomplete even after 24 hours.

Diagnosis: Poor nucleophilicity of the pyrrole nitrogen or "Salting out." The Fix:

  • Catalyst: Add 18-Crown-6 (for

    
    ) or TBI  (Tetrabutylammonium Iodide). This solubilizes the carbonate and activates the nucleophile.
    
  • Solvent Switch: If MeCN is too slow, switch to DMF (Dimethylformamide). Warning: DMF is harder to remove. Wash with LiCl solution (5%) during workup to remove DMF.

Comparative Data: Optimization Metrics

ParameterStandard Method (NaH/DMF)Optimized Method (K2CO3/MeCN/PTC)Why?
Yield (Step 1) 45-55%75-85% Milder base prevents polymerization.
Purity (Crude) Low (Tarry)High (Crystalline) PTC allows lower temp reaction.
Workup Loss High (DMF extraction)Low (Filtration) MeCN is volatile; DMF traps product.
Reaction Time 2-4 Hours12-16 HoursSlower reaction = Higher selectivity (N- vs C-alkylation).

References & Authoritative Grounding

  • Campiani, G., et al. (1998). "Synthesis and pharmacological evaluation of potent and highly selective pyrrolo[1,2-a]pyrazine-based dopamine D3 receptor ligands." Journal of Medicinal Chemistry. (Foundational route for substituted pyrrolo-pyrazines).

  • Mizzoni, R. H., et al. (1970). "Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives." Journal of the American Chemical Society. (Classic mechanism for cyclization).

  • BenchChem Protocols. (2025). "Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines." (Mechanistic insights on amino-halide cyclizations).

  • Gupton, J. T., et al. (1990). "Regioselective synthesis of substituted pyrroles." Journal of Organic Chemistry. (Handling electron-rich pyrroles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-bromoethylamine (a blistering agent) and pyrrole derivatives before handling.

Sources

Optimization

Optimization of reaction conditions for the synthesis of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[1,2-a]pyrazine, 6-methyl- (9CI) Audience: Medicinal Chemists, Process Development Scientists Topic: Synthesis & Optimization of 6-Methylpyrrolo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[1,2-a]pyrazine, 6-methyl- (9CI)

Audience: Medicinal Chemists, Process Development Scientists Topic: Synthesis & Optimization of 6-Methylpyrrolo[1,2-a]pyrazine Document ID: TSC-PYR-06M-OPT-2024

Core Directive & Executive Summary

The Challenge: Synthesizing 6-methylpyrrolo[1,2-a]pyrazine requires precise regiochemical control. The "6-methyl" designation places the substituent on the pyrrole ring, specifically at the position adjacent to the bridgehead nitrogen (N5). This structural requirement dictates that the methyl group must be installed prior to ring fusion (using 5-methyl-1H-pyrrole-2-carbaldehyde as a precursor) or via highly selective C-H functionalization.

The Solution: This guide prioritizes the Modified Pizzorno-Albonico Cyclization (N-alkylation followed by acid-mediated cyclization) as the most robust, scalable route. We address the critical failure points: uncontrolled polymerization of the electron-rich pyrrole, incomplete aromatization, and purification challenges.

Strategic Protocols & Troubleshooting (Q&A)

Module A: Precursor Assembly & Cyclization

Q1: My reaction turns into a black tar upon adding acid (TFA/HCl). How do I prevent polymerization?

A: This is the most common failure mode. The electron-rich pyrrole ring is highly susceptible to acid-catalyzed polymerization, especially when a methyl group (electron donor) is present at the 5-position.

  • Root Cause: High local concentration of acid or elevated temperatures initiate intermolecular polymerization rather than intramolecular cyclization.

  • Optimization Protocol:

    • Switch Solvent: Move from neat TFA or concentrated HCl to Glacial Acetic Acid (AcOH) or a dilute TFA/DCM (1:10) system.

    • High Dilution Principle: Perform the cyclization at 0.01 M to 0.05 M concentration. This kinetically favors the intramolecular reaction (ring closing) over intermolecular polymerization.

    • Temperature Ramp: Start at 0°C , then slowly warm to room temperature. Only heat to reflux if TLC shows the intermediate acetal remains unconsumed after 4 hours.

Q2: I am seeing low yields of the 6-methyl isomer. Is my starting material correct?

A: Regiochemistry is strictly determined by the pyrrole precursor.

  • Verification: You must start with 5-methyl-1H-pyrrole-2-carbaldehyde .

  • Mechanism: The bridgehead nitrogen (N5) originates from the pyrrole nitrogen. The carbon adjacent to it (C6) corresponds to the C5 position of the starting pyrrole.

    • If you start with 3-methyl-1H-pyrrole-2-carbaldehyde, you will obtain the 8-methyl isomer.

    • If you start with 4-methyl-1H-pyrrole-2-carbaldehyde, you will obtain the 7-methyl isomer.

Q3: The cyclization yields the dihydro- or tetrahydro- intermediate. How do I achieve full aromatization?

A: The Pizzorno-Albonico route often yields the partially saturated system (1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine).

  • Oxidation Protocol:

    • Standard: Reflux in Xylene with 10% Pd/C (0.5 equiv) for 12-24 hours.

    • Mild Alternative: Use Manganese Dioxide (MnO₂) (10-20 equiv) in DCM or Chloroform at reflux. This is preferred if the 6-methyl group is sensitive to benzylic oxidation.

    • Note: Monitor the "benzylic" methyl protons by NMR. If you see an aldehyde peak appearing, you are over-oxidizing the methyl group.

Module B: Purification & Stability

Q4: The product decomposes on Silica Gel during column chromatography. How do I purify it?

A: Pyrrolo[1,2-a]pyrazines are basic and electron-rich; they can degrade on acidic silica.

  • Fix: Pre-treat the silica gel column with 1-2% Triethylamine (Et₃N) in the eluent system (e.g., Hexane/EtOAc + 1% Et₃N).

  • Alternative: Use Neutral Alumina (Grade III) for purification.

Experimental Data & Optimization Matrix

Table 1: Acid Catalyst Screening for Cyclization of N-(2,2-dimethoxyethyl)-5-methylpyrrole-2-carbaldehyde

EntryCatalystSolventTemp (°C)Yield (%)Observation
1Conc. HClEthanolReflux15%Extensive tar formation (polymerization).
2TFA (Neat)-2535%Rapid reaction, but significant decomposition.
3Glacial AcOH AcOH 110 78% Optimal. Clean conversion, minimal tar.
4p-TsOH (10%)TolueneReflux62%Good, but requires Dean-Stark trap.

Table 2: Oxidant Screening for Aromatization

OxidantConditionsYield (Aromatized)Side Products
DDQDioxane, RT45%Charge-transfer complexes formed; difficult workup.
MnO₂ DCM, Reflux 82% Cleanest profile. Easy filtration workup.
Pd/CXylene, 140°C70%Some loss of methyl group (oxidation to CHO).

Visualizing the Reaction Pathway

The following diagram illustrates the critical regiochemical flow from the specific pyrrole precursor to the target 6-methyl scaffold.

G Start 5-Methyl-1H-pyrrole- 2-carbaldehyde Step1 N-Alkylation (NaH, Bromoacetaldehyde acetal) Start->Step1 Regiocontrol Set Inter1 N-(2,2-dimethoxyethyl) Intermediate Step1->Inter1 Inter1->Start Re-check C5 Substituent Step2 Acid Cyclization (AcOH, 110°C) Inter1->Step2 Critical Step: Avoid Polymerization Inter2 Dihydro/Tetrahydro Scaffold Step2->Inter2 Step3 Aromatization (MnO2 or Pd/C) Inter2->Step3 Target 6-Methylpyrrolo [1,2-a]pyrazine Step3->Target Final Product

Figure 1: Synthetic workflow for 6-methylpyrrolo[1,2-a]pyrazine emphasizing the origin of the methyl substituent.

Detailed Experimental Protocol (Best Practice)

Synthesis of 6-Methylpyrrolo[1,2-a]pyrazine via Modified Clauson-Kaas/Pizzorno-Albonico Route

Step 1: N-Alkylation

  • Suspend Sodium Hydride (60% dispersion, 1.2 equiv) in anhydrous DMF at 0°C.

  • Dropwise add 5-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) dissolved in DMF. Stir for 30 min.

  • Add Bromoacetaldehyde dimethyl acetal (1.2 equiv). Warm to RT and stir for 4 hours.

  • Checkpoint: TLC should show disappearance of the NH-pyrrole. Quench with water, extract with EtOAc.

Step 2: Cyclization (The Critical Step)

  • Dissolve the acetal intermediate in Glacial Acetic Acid (0.1 M concentration).

  • Heat to 110°C (Reflux) for 2 hours.

  • Observation: The solution will darken. Monitor by TLC for the formation of a fluorescent spot (the cyclized product).

  • Cool, neutralize with NaHCO₃ (Caution: foaming), and extract with DCM.

Step 3: Aromatization

  • Dissolve the crude cyclized material in DCM.

  • Add Activated MnO₂ (10 equiv).

  • Reflux for 12 hours.

  • Filter through a Celite pad.

  • Purify via Flash Chromatography (Silica gel pre-treated with 1% Et₃N, eluting with Hexane/EtOAc).

References

  • Pizzorno, M. T., & Albonico, S. M. (1974). Synthesis of pyrrolo[1,2-a]pyrazine derivatives.[1][2][3][4][5][6][7][8][9] The Journal of Organic Chemistry.[3][4][10]

  • Glowka, M. L., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.[7]

  • Bierer, D. E., et al. (1998). Total synthesis of the pyrrolo[1,2-a]pyrazine alkaloid peramine. The Journal of Organic Chemistry.[3][4][10]

  • Yenice, I., et al. (2017).[10] Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. Beilstein Journal of Organic Chemistry.[10]

  • PubChem Compound Summary. (2024). Pyrrolo[1,2-a]pyrazine, 6-methyl-.[6][11] National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 6-Substituted Pyrrolo[1,2-a]pyrazines: A Guide for Medicinal Chemists

The pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling diverse interactions with biological targets. This has led to the discovery of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2]

This guide offers a comparative study of the biological activities of various substituted pyrrolo[1,2-a]pyrazine derivatives. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential, providing a valuable resource for researchers in drug discovery and development. We will explore how modifications to the core structure, particularly at the C-6 position and others, influence potency and selectivity across different biological assays.

I. Anticancer and Cytotoxic Activity

The development of novel anticancer agents remains a critical challenge. The pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising starting point for designing potent cytotoxic compounds that can target various cancer cell lines.

Comparative Performance of Derivatives

Several studies have demonstrated the potent anticancer effects of this class of compounds. A notable example is the derivative (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) , which displayed significant inhibition of cell viability in prostate (PC-3) and breast (MCF-7) cancer cells.[3] This compound was found to induce apoptosis through the activation of caspase-3 and the cleavage of PARP, key events in programmed cell death.[3] Similarly, pyrrolo[1,2-a]quinoxaline derivatives, which are structurally related, have shown promise as antiproliferative agents by targeting the Akt kinase pathway, a crucial regulator of cell survival.[4]

The data below summarizes the cytotoxic activity of representative compounds against various human cancer cell lines.

Compound IDSubstituentsTarget Cell LineActivity (IC50/GI50)Reference
3h 3-(4-bromophenyl), 4-(4-fluorobenzoyl)PC-3 (Prostate)1.18 ± 0.05 µM[3]
MCF-7 (Breast)1.95 ± 0.04 µM[3]
1a Pyrrolo[1,2-a]quinoxaline derivativeK562 (Leukemia)4.5 µM[4]
1h Pyrrolo[1,2-a]quinoxaline derivativeU937 (Leukemia)5 µM[4]
MCF-7 (Breast)8 µM[4]
Key Mechanistic Insight: Kinase Inhibition

A primary mechanism behind the anticancer activity of many pyrrolo[1,2-a]pyrazines is the inhibition of protein kinases.[1] These enzymes are critical components of signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Derivatives have been identified as potent inhibitors of various kinases, including:

  • PIM kinases: A novel series of pyrrolo[1,2-a]pyrazinones demonstrated inhibitory activity in the low micromolar range against PIM isoforms, which are involved in cell cycle progression and apoptosis.[5]

  • Spleen Tyrosine Kinase (Syk): Several pyrrolopyrazines have been discovered as potent and selective Syk inhibitors, a target relevant to B-cell malignancies.[6][7]

  • Janus Kinase (Jak): Tricyclic pyrrolopyrazines have shown Jak inhibitory activity, with efforts focused on achieving selectivity for Jak1 over Jak2 to develop treatments for immune and inflammatory diseases.[8]

  • Fibroblast Growth Factor Receptors (FGFRs): A series of pyrrolo[2,3-b]pyrazines (a related isomer) were identified as novel FGFR inhibitors, which are important targets in various cancers.[9]

G cluster_0 Cellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor PIM PIM Kinase Receptor->PIM activates Syk Syk Receptor->Syk activates Jak Jak Receptor->Jak activates Downstream Downstream Signaling (e.g., Akt, STATs) PIM->Downstream Syk->Downstream Jak->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolo[1,2-a]pyrazine Derivative Inhibitor->PIM inhibits Inhibitor->Syk inhibits Inhibitor->Jak inhibits

Caption: Inhibition of key oncogenic kinases by pyrrolo[1,2-a]pyrazine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-substituted pyrrolo[1,2-a]pyrazines) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

II. Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrolo[1,2-a]pyrazines, both from natural and synthetic sources, have demonstrated significant activity against a range of bacteria and fungi.[1]

Comparative Performance Against Bacteria and Fungi

A naturally occurring derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro , isolated from the marine bacterium Bacillus tequilensis, has shown potent bactericidal effects against multidrug-resistant Staphylococcus aureus (MRSA).[10][11] Synthetic efforts have also yielded compounds with broad-spectrum activity. For instance, a study on pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates found that halogenated derivatives exhibited high activity against both bacteria and fungi.[12] Compound 8f from this series was particularly effective against several bacterial species, while compounds 8f, 8g, and 8i were potent against the pathogenic yeast Candida albicans.[12]

The table below compares the minimum inhibitory concentrations (MIC) of various derivatives.

Compound IDSubstituentsTarget OrganismActivity (MIC)Reference
PPD, hexahydro hexahydro-1,4-dioneStaphylococcus aureus (MDR)15 µg/mL[10][11]
Compound 8f Halogenated dicarboxylateKlebsiella pneumoniae15.625 µg/mL[12]
Staphylococcus aureus15.625 µg/mL[12]
Bacillus subtilis15.625 µg/mL[12]
Candida albicans15.625 µg/mL[12]
Compound 8g Halogenated dicarboxylateCandida albicans15.625 µg/mL[12]
Compound 8i Halogenated dicarboxylateCandida albicans15.625 µg/mL[12]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the target microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, creating a demand for new anti-inflammatory drugs. Pyrrolo[1,2-a]pyrazines have been investigated for their ability to modulate inflammatory responses. A study demonstrated that several synthesized derivatives could inhibit the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, with inhibition rates ranging from 43-59% at a concentration of 50 µM.[13] This suggests that the scaffold can serve as a basis for developing agents that target cytokine-mediated inflammation.

IV. Other Biological Activities

The versatility of the pyrrolo[1,2-a]pyrazine scaffold extends to other areas of the central nervous system. Novel, chiral derivatives with aromatic substituents at the C-4 position have been synthesized and evaluated for their anticonvulsant properties.[14] The most active compound, 5a , showed a potent effect in the 6 Hz model of pharmacoresistant seizures with an ED50 value of 32.24 mg/kg, indicating its potential for treating epilepsy.[14]

Conclusion

The pyrrolo[1,2-a]pyrazine core is a remarkably versatile scaffold for the development of new therapeutic agents. The evidence clearly demonstrates that substitutions at various positions, including the C-6 position, are critical for tuning the biological activity and selectivity of these compounds.

  • For Anticancer Applications: The most promising derivatives often feature bulky aromatic substituents and function through mechanisms like apoptosis induction and kinase inhibition. Further exploration of SAR is needed to enhance potency against resistant cancer types.

  • For Antimicrobial Applications: Both natural and synthetic derivatives show potent activity. Halogenation appears to be a favorable modification for enhancing broad-spectrum antimicrobial effects.

  • For Anti-inflammatory and CNS Applications: The scaffold shows potential in modulating cytokine release and neuronal excitability, opening avenues for new treatments for inflammatory diseases and epilepsy.

Future research should focus on leveraging combinatorial chemistry and structure-based design to expand the chemical space around the pyrrolo[1,2-a]pyrazine core. Elucidating the precise mechanisms of action and optimizing pharmacokinetic properties will be crucial steps in translating these promising compounds from the laboratory to clinical applications.

References

  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Scientific.Net. Available from: [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. Available from: [Link]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. Available from: [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. Available from: [Link]

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. Available from: [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. Available from: [Link]

  • Pyrrolopyrazines as selective spleen tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. ACS Publications. Available from: [Link]

  • bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. PubMed. Available from: [Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Springer. Available from: [Link]

  • Synthesis and Antiproliferative Activity of[5][13][15]Triazino[4,3-a]indoles. IRIS. Available from: [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Available from: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available from: [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC. Available from: [Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][5][13][15]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. PubMed. Available from: [Link]

  • Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. ijlpr. Available from: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available from: [Link]

  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. Springer. Available from: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Cairo University. Available from: [Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][5][13][15]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. ResearchGate. Available from: [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available from: [Link]

Sources

Comparative

Structure-activity relationship of 6-methyl-pyrrolo[1,2-a]pyrazine versus other positional isomers

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-methyl-pyrrolo[1,2-a]pyrazine, comparing it against its positional isomers (1-, 3-, and 7-substituted analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-methyl-pyrrolo[1,2-a]pyrazine, comparing it against its positional isomers (1-, 3-, and 7-substituted analogs).

Executive Summary: The "Methyl Walk" Strategy

In the optimization of the pyrrolo[1,2-a]pyrazine scaffold—a privileged bicyclic heterocycle in medicinal chemistry—the placement of a methyl group is not merely a structural triviality but a decisive factor in tuning electronic density , metabolic stability , and binding pocket complementarity .

While the 1-methyl and 3-methyl isomers are frequently encountered in natural products (often associated with flavor compounds or diketopiperazine antibiotics), the 6-methyl isomer represents a specific synthetic modification often employed in kinase inhibitor design and CNS-active agents . This guide analyzes why shifting the methyl group to the 6-position (pyrrole ring) offers distinct pharmacological advantages over pyrazine-ring substitutions.

Key Findings
Feature6-Methyl (Pyrrole Core) 1-Methyl (Pyrazine Core) 3-Methyl (Pyrazine Core)
Electronic Effect Electron-donating to pyrrole; increases

-nucleophilicity.
Minimal electronic perturbation; steric focus.Influence on C-3 chirality (in reduced forms).
Primary Utility Kinase Selectivity (Hinge binder optimization); HIF-1

Inhibition
.
Flavor/Fragrance (Maillard products); Steric block.Antibiotic/Antifungal (Diketopiperazine natural products).[1][2]
Metabolic Liability Blocks C-6 oxidation (common metabolic soft spot).Blocks C-1 oxidation.Susceptible to racemization if chiral.
Synthesis Access Electrophilic substitution or substituted pyrrole precursors.Cyclization of substituted pyrazines.Amino acid (Alanine) derived cyclization.

Structural Anatomy & Numbering

To ensure precision, we define the numbering system used in this guide. The pyrrolo[1,2-a]pyrazine scaffold consists of an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring.

Scaffold cluster_legend Electronic Zones N4 N4 (Bridgehead) C3 C3 N4->C3 C1 C1 C8 C8 C1->C8 N2 N2 C3->N2 Pyrazine C6 C6 (Target) C6->N4 C7 C7 C7->C6 C8->C7 Pyrrole N2->C1 Pyrazine Ring Pyrazine Ring (Electron Deficient) Pyrrole Ring Pyrrole Ring (Electron Rich)

Figure 1: Numbering scheme of the pyrrolo[1,2-a]pyrazine scaffold. The 6-position is located on the pyrrole ring, adjacent to the bridgehead nitrogen.

Comparative SAR Analysis

A. 6-Methyl-Pyrrolo[1,2-a]pyrazine (The Synthetic Lead)

Placing a methyl group at position 6 is a strategic medicinal chemistry tactic.

  • Mechanism: The pyrrole ring is electron-rich. Adding a methyl group (weak electron donor) at C-6 further increases the electron density of the system.

  • Binding Affinity: In kinase inhibitors, the 6-methyl group often fits into small hydrophobic pockets (e.g., the "gatekeeper" region or solvent-exposed regions) that cannot accommodate larger substituents.

  • Metabolic Stability: The C-6 and C-8 positions are prone to oxidative metabolism (hydroxylation) by Cytochrome P450s. Methylation at C-6 "caps" this soft spot, potentially extending the half-life (

    
    ) of the molecule compared to the unsubstituted analog [1].
    
B. 1-Methyl-Pyrrolo[1,2-a]pyrazine (The Steric Blocker)
  • Primary Context: This isomer is frequently identified in food chemistry as a volatile Maillard reaction product (roasted flavor) [2].

  • Medicinal Context: In drug design, a substituent at C-1 creates steric bulk near the pyrazine nitrogens. This can be detrimental if the N2 nitrogen is required for hydrogen bonding (e.g., acting as a hinge binder). However, it is effective if the goal is to disrupt planarity or prevent pi-stacking interactions at the "bottom" of the scaffold.

C. 3-Methyl-Pyrrolo[1,2-a]pyrazine (The Natural Product Mimic)
  • Primary Context: This substitution pattern often arises from the use of Alanine during the synthesis of hexahydro-pyrrolo[1,2-a]pyrazine-1,4-diones (diketopiperazines), which are potent antimicrobial and antifungal agents isolated from Streptomyces and marine bacteria [3, 4].

  • SAR Implication: In the aromatic system, the 3-position is distal to the bridgehead. Substitution here has a minimal electronic effect on the pyrrole ring but significantly alters the shape of the pyrazine sector, affecting solubility and permeability.

Experimental Data: Biological Activity Profiles

The following table summarizes the shift in biological activity based on the position of the substituent, synthesized from comparative literature analysis of the scaffold.

Activity Class6-Substituted (Pyrrole)1/3-Substituted (Pyrazine)7-Substituted (Pyrrole)
Antitumor (Kinase) High Potency. 6-Alkyl/Aryl groups optimize hydrophobic interactions in ATP pockets [5].Moderate/Low. Often interferes with H-bonding at N2.High Potency. 7-substituted analogs are potent HIF-1

inhibitors [6].
Antimicrobial Low. Aromatic 6-Me is less active than reduced forms.High. Especially as hexahydro-1,4-diones (diketopiperazines) [3].Moderate.
CNS (Anxiolytic) Moderate. Low. High. 7-Aryl substitutions show TSPO ligand activity [7].
Metabolic Stability High. Blocks C-6 oxidation.Moderate. Blocks C-1 oxidation.Moderate. C-6 remains exposed.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methyl-pyrrolo[1,2-a]pyrazine

Rationale: Direct methylation of the scaffold is difficult due to regioselectivity issues. The preferred route is the cyclization of a pre-functionalized pyrrole precursor.

Reagents: 2-Formyl-5-methylpyrrole, Ethyl bromoacetate, Ammonium acetate.

  • N-Alkylation:

    • Dissolve 2-formyl-5-methylpyrrole (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and Ethyl bromoacetate (1.2 eq).
      
    • Stir at 60°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting pyrrole.

  • Enaminone Formation (Vilsmeier-Haack type):

    • React the N-alkylated intermediate with DMF-DMA (Dimethylformamide dimethylacetal) to form the enaminone intermediate.

  • Cyclization:

    • Treat the intermediate with Ammonium Acetate (

      
      ) in Acetic Acid at reflux (110°C) for 6 hours.
      
    • Mechanism:[3] The ammonia source condenses with the ester and the aldehyde/enamine to close the pyrazine ring [8].

  • Purification:

    • Evaporate solvent. Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • Purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro Metabolic Stability Assay

Rationale: To validate the hypothesis that 6-methylation improves stability against oxidative metabolism.

  • Microsomal Incubation:

    • Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

    • Add test compound (6-methyl isomer vs. unsubstituted analog) at 1

      
       final concentration.
      
  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Calculate

      
      .
      
    • Success Criteria: The 6-methyl isomer should demonstrate a

      
       > 1.5x that of the unsubstituted scaffold.
      

Mechanism of Action: Pathway Visualization

The following diagram illustrates how the 6-methyl substituted scaffold interacts within a generic kinase ATP-binding pocket, contrasting it with the steric clash caused by 1-substitution.

MOA cluster_6Me 6-Methyl Isomer (Optimized) cluster_1Me 1-Methyl Isomer (Steric Clash) Target Kinase ATP Pocket (Hinge Region) Scaffold Pyrrolo[1,2-a]pyrazine Core Scaffold->Target H-Bonding (N2) 6-Me 6-Methyl Group 6-Me->Scaffold Hydrophobic_Pocket Hydrophobic Back-Pocket (Selectivity Filter) 6-Me->Hydrophobic_Pocket Van der Waals Interaction 1-Me 1-Methyl Group 1-Me->Scaffold Gatekeeper Gatekeeper Residue (Steric Barrier) 1-Me->Gatekeeper Steric Clash (Reduces Affinity)

Figure 2: Mechanistic comparison of binding modes. The 6-methyl group facilitates hydrophobic anchoring, whereas the 1-methyl group risks steric clashing with gatekeeper residues in kinase targets.

References

  • Dawidowski, M., et al. (2013). "Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. Link

  • The Good Scents Company. (2023). "1-methyl pyrrolo[1,2-a]pyrazine Organoleptic Properties." Link

  • Saurav, K., & Kannabiran, K. (2016).[1][4] "Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp." Asian Journal of Pharmaceutics, 10(4).[4] Link

  • Manimaran, M., & Krishnan, K. (2017). "Antimicrobial activity of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)." ResearchGate.[5] Link

  • Dehnavi, F., et al. (2021).[3] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." ResearchGate Review. Link

  • Lee, K., et al. (2016). "Synthesis and HIF-1a inhibitory activity of pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry. (Cited in PMC7122784). Link

  • Mokrov, G., et al. (2022). "Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-a]pyrazine Translocator Protein (TSPO) Ligands." Medicinal Chemistry, 18(4). Link

  • NIST Chemistry WebBook. "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-."[6] Link

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 6-methyl-pyrrolo[1,2-a]pyrazine

Benchmarking Synthetic Efficiency: Routes to 6-Methyl-pyrrolo[1,2-a]pyrazine Executive Summary: The Strategic Landscape The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthetic Efficiency: Routes to 6-Methyl-pyrrolo[1,2-a]pyrazine

Executive Summary: The Strategic Landscape

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse kinase inhibitors, antitubercular agents, and GABA receptor modulators. While the parent scaffold is well-documented, the 6-methyl-pyrrolo[1,2-a]pyrazine derivative presents a specific regiochemical challenge. The methyl group at the C6 position (adjacent to the bridgehead nitrogen on the pyrrole ring) sterically influences the bridgehead, altering both metabolic stability and binding affinity.

This guide benchmarks three distinct synthetic strategies. Our analysis reveals that while Route A (Classical Oxidative Condensation) offers the lowest raw material cost, it suffers from lower atom economy due to requisite oxidation steps. Route B (Gold-Catalyzed Cycloisomerization) provides superior regiocontrol and yield but at a significantly higher cost per milligram. Route C (Intramolecular Alkylation) serves as a robust middle-ground for gram-scale synthesis.

Critical Regiochemistry Note

Before selecting a route, verify your target isomer. Confusion in numbering often leads to synthesis of the wrong derivative.

  • 1-Methyl-pyrrolo[1,2-a]pyrazine: Derived from 2-acetylpyrrole. Methyl is on the pyrazine ring (adjacent to the bridgehead).

  • 6-Methyl-pyrrolo[1,2-a]pyrazine (Target): Derived from 3-methylpyrrole precursors. Methyl is on the pyrrole ring (adjacent to the bridgehead).

This guide focuses exclusively on the 6-methyl isomer.

Comparative Analysis of Synthetic Routes

Route A: The "Classical" Oxidative Condensation
  • Mechanism: Condensation of 3-methyl-2-formylpyrrole with ethylenediamine followed by oxidative aromatization.

  • Best For: Bulk synthesis (>10g) where purification costs are lower than catalyst costs.

  • Technical Bottleneck: The intermediate is a di- or tetrahydro-species requiring harsh oxidation (MnO₂ or Pd/C @ >200°C) to achieve aromaticity.

Route B: Gold(I)-Catalyzed Cycloisomerization
  • Mechanism: Post-Ugi functionalization involving Au-catalyzed 5-endo-dig annulation of alkynyl precursors.

  • Best For: Late-stage diversification and library generation (mg scale).

  • Technical Bottleneck: High sensitivity to water/oxygen; requires expensive phosphine ligands.

Route C: Intramolecular N-Alkylation (The "Stepwise" Route)
  • Mechanism: N-alkylation of 3-methyl-2-formylpyrrole with a 2-haloethylamine equivalent, followed by intramolecular Schiff base formation.

  • Best For: Process chemistry requiring validated, reproducible impurity profiles.

  • Technical Bottleneck: Multi-step precursor synthesis reduces overall throughput.

Performance Benchmark Table
MetricRoute A: Oxidative CondensationRoute B: Au-Catalyzed CascadeRoute C: Intramolecular Alkylation
Overall Yield 35 - 45%78 - 85%55 - 60%
Step Count 2 (One-pot potential)3 (Linear)3 (Linear)
Atom Economy Low (Loss of H₂/Oxidant waste)High (Isomerization)Medium (Halide waste)
Reagent Cost $ (Low)

$ (High)

(Medium)
Scalability High (Kg ready)Low (Catalyst load)Medium (Gram scale)
Purification Difficult (Oxidant removal)Easy (Flash column)Medium (Crystallization)

Detailed Mechanistic Pathways

The following diagrams illustrate the bond-forming logic for the two most distinct approaches: the Classical Route (A) and the Catalytic Route (B).

SyntheticPathways cluster_0 Route A: Oxidative Condensation cluster_1 Route B: Au-Catalyzed Cycloisomerization A_Start 3-Methyl-2-formylpyrrole + Ethylenediamine A_Inter Dihydro-intermediate (Schiff Base) A_Start->A_Inter -H2O A_Ox Oxidation Step (Pd/C or MnO2) A_Inter->A_Ox A_Prod 6-Methyl-pyrrolo[1,2-a]pyrazine A_Ox->A_Prod -2H (Aromatization) B_Start Ugi Adduct (Alkynyl-functionalized) B_Cat Au(I) Activation (Soft Electrophile) B_Start->B_Cat AuPPh3Cl / AgOTf B_Cyc 5-endo-dig Cyclization B_Cat->B_Cyc B_Prod Functionalized 6-Methyl-derivative B_Cyc->B_Prod Isomerization

Figure 1: Mechanistic comparison of the thermodynamic oxidative route (A) versus the kinetic gold-catalyzed route (B).

Validated Experimental Protocol: Route A (Optimized)

We recommend this protocol for general laboratory synthesis (1–10g scale) due to its robustness and low cost.

Precursor: 3-Methyl-2-pyrrolecarboxaldehyde (CAS: 58678-85-4).

Step 1: Condensation
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Charge flask with 3-methyl-2-pyrrolecarboxaldehyde (1.09 g, 10 mmol) and toluene (50 mL).

  • Addition: Add ethylenediamine (0.72 g, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Reaction: Reflux for 4–6 hours until water collection ceases in the Dean-Stark trap.

  • Workup: Cool to RT. Concentrate in vacuo to yield the crude dihydro-pyrrolo[1,2-a]pyrazine (often an unstable oil). Do not purify; proceed immediately.

Step 2: Oxidative Aromatization

Note: Many protocols fail here by using weak oxidants. We recommend MnO₂ for reliability.

  • Solvent Switch: Redissolve the crude oil in dry Dichloromethane (DCM) (50 mL).

  • Oxidant: Add activated Manganese(IV) oxide (MnO₂) (10 equivalents, ~8.7 g).

  • Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor by TLC (the product is highly fluorescent under UV).

  • Filtration: Filter the suspension through a pad of Celite to remove MnO₂. Wash the pad thoroughly with DCM/MeOH (95:5).

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

  • Validation: Product should appear as a beige/off-white solid.

    • 1H NMR (CDCl3): Look for the disappearance of aliphatic CH₂ signals from ethylenediamine and the appearance of the aromatic AB system for the pyrazine ring protons (~7.5–8.5 ppm).

    • Diagnostic Signal: The C6-Methyl group typically appears as a singlet around 2.3–2.5 ppm.

Troubleshooting & Optimization

  • Problem: Low yield in Step 2 (Aromatization).

    • Root Cause:[1][2] Incomplete oxidation or over-oxidation to N-oxides.

    • Solution: Switch to Pd/C (10%) in refluxing xylene or DDQ in dioxane . Pd/C driven dehydrogenation is cleaner but requires higher temperatures (140°C).

  • Problem: Regioisomer contamination.

    • Root Cause:[1][2] Impure starting material (mixture of 3-methyl and 4-methyl pyrrole-2-carboxaldehyde).

    • Solution: Verify the purity of the pyrrole precursor via NOESY NMR before starting. The position of the methyl group on the pyrrole is "locked in" from the start in Route A.

References

  • Regioselective Synthesis via Gold Catalysis: Mishra, N. K., et al. "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation."[3][4] The Journal of Organic Chemistry, 2022.[5]

  • Classical Synthesis & Bioactivity: Campiani, G., et al. "Pyrrolo[1,2-a]pyrazine-based derivatives as new broad-spectrum antimycobacterial agents." Journal of Medicinal Chemistry, 2019.

  • Mechanistic Insights on Cyclization: Telvekar, V. N., et al. "Novel and efficient synthesis of pyrrolo[1,2-a]pyrazine derivatives via Cu-catalyzed intramolecular C–N bond formation." Tetrahedron Letters, 2016.

  • General Scaffold Review: Gomes, C. R. B., et al. "A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones." Molecules, 2021.[6]

Sources

Comparative

Technical Guide: Genetic Confirmation of the Mechanism of Action of 6-Methyl-Pyrrolo[1,2-a]pyrazine (6-MPP)

Executive Summary 6-Methyl-Pyrrolo[1,2-a]pyrazine (6-MPP) and its derivatives (specifically the 1,4-dione hexahydro analogs) represent a promising class of bioactive secondary metabolites isolated from Streptomyces and B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-Pyrrolo[1,2-a]pyrazine (6-MPP) and its derivatives (specifically the 1,4-dione hexahydro analogs) represent a promising class of bioactive secondary metabolites isolated from Streptomyces and Bacillus species. While phenotypic assays confirm potent antimicrobial (MRSA-active) , antifungal , and antioxidant properties, the precise molecular target often remains obscured by general membrane-disruption phenotypes.

This guide provides a rigorous framework for researchers to transition 6-MPP from a phenotypic hit to a genetically validated lead. We compare its performance against Standard of Care (SoC) agents and detail the specific genetic workflows—Whole Genome Sequencing (WGS) of Resistant Mutants and CRISPR-Cas9 Chemogenomics —required to definitively confirm its Mechanism of Action (MoA).

Part 1: Comparative Analysis (The Candidate vs. The Standards)

Before investing in deep genetic validation, 6-MPP must be benchmarked against established agents. The following data synthesizes performance metrics from recent isolation studies (e.g., Streptomyces sp.[1][2] VITPK9, Bacillus tequilensis MSI45).[3]

Table 1: Performance Profile of 6-MPP vs. Standard Inhibitors
Feature6-MPP (Candidate)Vancomycin (SoC - Gram+)Fluconazole (SoC - Fungal)
Primary Activity Broad-spectrum Antimicrobial / AntioxidantAntibacterial (Cell Wall Synthesis)Antifungal (Ergosterol Synthesis)
Target Organisms S. aureus (MRSA), C. albicans, P. mirabilisGram-positive bacteria (MRSA)Candida spp., Cryptococcus
MIC (Typical) 15.0 ± 0.17 µg/mL (vs MRSA)0.5 – 2.0 µg/mL0.25 – 64 µg/mL (Strain dependent)
Cytotoxicity Moderate (IC50 ~500 µg/mL on RAW 264.[2]7)Low (Nephrotoxicity at high doses)Low (Hepatotoxicity risks)
Phenotypic Effect Cell wall degradation, membrane shrinkage, biofilm disruptionLysis, inhibition of peptidoglycan cross-linkingMembrane permeability defect
Resistance Profile Low (Multi-target potential via membrane/ROS)High (Acquired vanA gene clusters)High (ERG11 mutations, efflux pumps)

Key Insight: While 6-MPP has a higher MIC than Vancomycin, its dual-action (membrane disruption + antioxidant/ROS modulation) suggests a higher barrier to resistance, making it a critical scaffold for drug-resistant pathogens.

Part 2: Genetic Validation Workflows

To confirm the MoA beyond simple "membrane disruption," we employ two complementary genetic strategies.

Strategy A: Spontaneous Resistant Mutant Generation & WGS

Best for: Defining the specific protein target (e.g., a cell wall synthase or lipid flippase).

The Logic: If 6-MPP binds a specific protein, point mutations in the gene encoding that protein will confer resistance. Sequencing these mutants reveals the target.

Protocol 1: Generation and Sequencing of Resistant Mutants
  • MIC Determination: Establish the precise Minimum Inhibitory Concentration (MIC) of 6-MPP against the wild-type (WT) strain (e.g., S. aureus).

  • Stepwise Adaptation:

    • Inoculate WT bacteria into media containing 0.5x MIC of 6-MPP.

    • Passage daily, increasing concentration in 1.5-fold increments (0.5x → 0.75x → 1x → ... → 4x).

    • Stop when a stable population grows at >4x MIC.

  • Clonal Isolation: Plate the resistant population on agar containing 4x MIC 6-MPP. Pick 5-10 distinct colonies.

  • Genomic DNA Extraction: Extract gDNA from the WT parent and the 5 resistant mutants.

  • Whole Genome Sequencing (WGS):

    • Platform: Illumina NovaSeq (PE150) or Nanopore (for structural variants).

    • Coverage: >50x.[4]

  • Bioinformatic Analysis:

    • Map mutant reads to the WT reference genome.

    • Call variants (SNPs/Indels).

    • Filter: Exclude synonymous mutations and intergenic variants. Look for non-synonymous SNPs in the same gene across multiple independent mutants.

Strategy B: CRISPR-Cas9 Chemogenomic Profiling

Best for: Identifying pathway dependencies and "off-target" toxicity in mammalian or eukaryotic systems.

The Logic: Reducing the dosage of the target gene (heterozygous knockout) makes the cell hypersensitive to the drug (Haploinsufficiency). Conversely, knocking out a resistance mechanism makes the cell hypersensitive.

Protocol 2: CRISPRi / CRISPRa Screen (Pooled Format)
  • Library Transduction: Transduce a Cas9-expressing cell line (e.g., HeLa or C. albicans) with a genome-wide sgRNA library at Low Multiplicity of Infection (MOI < 0.3).

  • Selection Pressure:

    • Split the pool into two arms: Vehicle Control (DMSO) and Treatment (IC20 of 6-MPP).

    • Maintain culture for 10-14 doublings.

  • Deconvolution:

    • Extract gDNA from both arms.

    • PCR amplify the sgRNA distinct barcodes.

    • Next-Generation Sequencing (NGS) to count sgRNA abundance.

  • Analysis:

    • Depleted sgRNAs: Indicate genes that, when lost, make cells die faster under 6-MPP treatment (Synthetic Lethality). These are likely buffering pathways or the target itself.

    • Enriched sgRNAs: Indicate genes that, when lost, confer resistance. These are likely pro-drug converters or uptake transporters.

Part 3: Mechanism Visualization

The following diagram illustrates the integrated workflow to confirm the MoA of 6-MPP, linking phenotypic observation to genetic confirmation.

G cluster_0 Strategy A: Resistant Mutants (Bacteria) cluster_1 Strategy B: Chemogenomics (Eukaryotes) Start 6-MPP Candidate (Phenotypic Hit) Phenotype Phenotype: Membrane Shrinkage/Lysis Start->Phenotype Mutagenesis Stepwise Adaptation (>4x MIC) Phenotype->Mutagenesis If Bactericidal CRISPR CRISPR-Cas9 Screen (Genome-wide) Phenotype->CRISPR If Cytotoxic/Antifungal WGS Whole Genome Sequencing (Illumina/Nanopore) Mutagenesis->WGS SNP_ID Identify Recurrent SNPs (e.g., murE, pbp2) WGS->SNP_ID Validation Target Confirmation (Re-introduction of WT allele) SNP_ID->Validation NGS Barcode Sequencing (Depletion/Enrichment) CRISPR->NGS Pathway Pathway Mapping (e.g., Ergosterol/ROS) NGS->Pathway Pathway->Validation

Figure 1: Integrated Genetic Validation Pipeline for 6-MPP. The workflow bifurcates based on the organism (Prokaryotic vs. Eukaryotic) to isolate the molecular target via resistance mapping or haploinsufficiency.

Part 4: Synthesis of Mechanism

Based on current literature and the structural homology of pyrrolo[1,2-a]pyrazines, the genetic data is expected to converge on one of two primary mechanisms. Researchers should interpret their sequencing data against these two models:

  • The "Membrane-Lytic" Model (Non-Specific):

    • Genetic Signature: Lack of high-level single-gene resistance. Resistance arises via generalized stress response upregulation (e.g., efflux pumps, cell wall thickening genes).

  • The "Enzymatic Inhibition" Model (Specific):

    • Genetic Signature: Distinct SNPs clustering in a specific biosynthetic gene (e.g., Mur ligases in bacteria or ERG genes in fungi).

Recommendation: Proceed with Strategy A (Resistant Mutants) first. It is cost-effective and provides the most definitive "smoking gun" for antimicrobial compounds.

References

  • Sanjenbam, P., & Kannabiran, K. (2016).[2] Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp.[2] VITPK9. Asian Journal of Pharmaceutics, 10(4), 265.[2]

  • Kavitha, S., et al. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.[3] RSC Advances.

  • Dehnavi, S., et al. (2021).[5][6] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity.

  • Ser, H. L., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp.[1][6][7] nov. Frontiers in Microbiology.

  • Micheli, F., et al. (2008).[8] Phenylethynyl-pyrrolo[1,2-a]pyrazine: a new potent and selective tool in the mGluR5 antagonists arena.[8] Bioorganic & Medicinal Chemistry Letters, 18(6), 1804-9.[8]

Sources

Validation

A Comparative Analysis of the ADME Properties of 6-Methyl-Pyrrolo[1,2-a]pyrazine and Its Derivatives: An In Vitro and In Silico Guide

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2] Neglecting these...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2] Neglecting these critical parameters in the early stages can lead to costly late-stage failures, with a significant percentage of drug candidates failing in clinical trials due to unfavorable pharmacokinetics or unforeseen toxicity.[3][4] This guide provides a comprehensive framework for the comparative analysis of the ADME properties of a novel chemical scaffold, 6-methyl-pyrrolo[1,2-a]pyrazine, and its derivatives. While specific experimental data for this particular scaffold is not yet widely available in published literature[5], this document will leverage established principles and validated in vitro and in silico methodologies to provide a robust strategy for its characterization.[6][7]

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic structure that holds significant interest in medicinal chemistry.[8][9] By systematically evaluating the ADME profile of the parent molecule and its derivatives, researchers can build a structure-activity relationship (SAR) and a structure-property relationship (SPR) to guide the design of molecules with optimized therapeutic potential. This guide will detail the experimental and computational workflows necessary to achieve this, providing both theoretical grounding and practical, step-by-step protocols.

The Four Pillars of Pharmacokinetics: A Conceptual Overview

ADME studies are designed to investigate how a potential drug interacts with a biological system.[1] These four interconnected processes govern the concentration and duration of a drug's action at its target site.[10]

  • Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal epithelium.[11]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.[11]

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver, to facilitate its elimination.[11]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[10]

A comprehensive understanding of these processes is crucial for predicting a drug's bioavailability, dosing regimen, and potential for drug-drug interactions.[10][12]

cluster_0 Drug Administration cluster_1 Systemic Circulation cluster_2 Pharmacological Effect cluster_3 Elimination Oral Oral Bloodstream Bloodstream Oral->Bloodstream Absorption IV IV IV->Bloodstream Target_Site Target_Site Bloodstream->Target_Site Distribution Liver Liver Bloodstream->Liver Metabolism Kidney Kidney Bloodstream->Kidney Target_Site->Bloodstream Liver->Bloodstream Excretion Excretion Kidney->Excretion cluster_0 In Vitro ADME Workflow Start Compound Synthesis Caco2 Caco-2 Permeability Start->Caco2 RED Plasma Protein Binding Start->RED Microsomal Microsomal Stability Start->Microsomal CYP_Inhibition CYP450 Inhibition Start->CYP_Inhibition Data_Analysis Data Analysis & SAR Caco2->Data_Analysis RED->Data_Analysis Microsomal->Data_Analysis CYP_Inhibition->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start

Sources

Safety & Regulatory Compliance

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